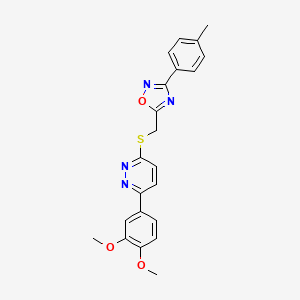
N-(2,4-difluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H16F2N4O3S and its molecular weight is 370.37. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Antipsychotic Agents
Research has explored the antipsychotic potential of compounds structurally related to the specified chemical, focusing on their behavior in animal tests. These compounds, including variants like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have shown antipsychotic-like profiles without interacting with dopamine receptors, highlighting a unique pathway for antipsychotic action. Their ability to reduce spontaneous locomotion in mice without causing ataxia, and not eliciting dystonic movements in primate models, underlines their potential as novel antipsychotic agents with possibly fewer side effects (Wise et al., 1987).
Anticonvulsant Activity
Certain derivatives of imidazole, such as omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, have been synthesized and tested for their anticonvulsant activities. These compounds have shown promise in seizure control, with specific derivatives like 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide emerging as particularly effective against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).
Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes have been studied for their antioxidant activities. These studies have demonstrated significant in vitro antioxidant potential, offering insights into their application in combating oxidative stress-related conditions (Chkirate et al., 2019).
Synthetic Applications
Imidazole derivatives, including the compound , serve as key intermediates in the synthesis of various heterocyclic compounds. Their utility spans the creation of novel structures with potential biological activities, illustrating the compound's importance in medicinal chemistry and drug development (Jasiński et al., 2008).
Antimicrobial Properties
Research into the antimicrobial properties of compounds related to the specified chemical has been conducted, with findings supporting the potential of these compounds in addressing bacterial infections. The study of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, for example, has highlighted promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the broad spectrum of applications for these compounds in combating microbial resistance (Sharma et al., 2004).
Propiedades
IUPAC Name |
2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O3S/c1-18-13(23)6-21-10(7-22)5-19-15(21)25-8-14(24)20-12-3-2-9(16)4-11(12)17/h2-5,22H,6-8H2,1H3,(H,18,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSQLVKURNCSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

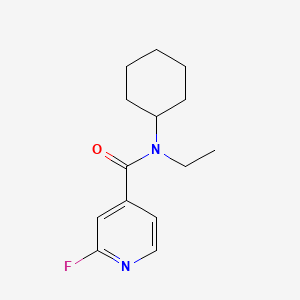
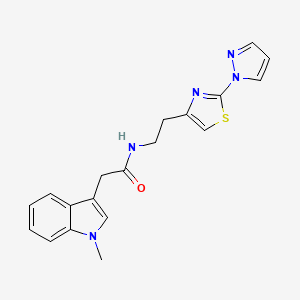

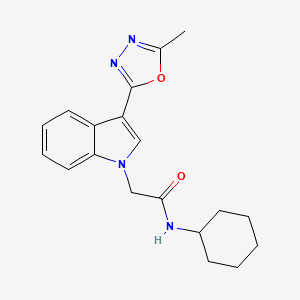

![N-(2-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2792985.png)

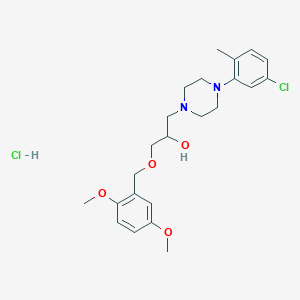
![3-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2792990.png)
![N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2792992.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2792993.png)
![N-(4-fluorobenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2792994.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2792996.png)
